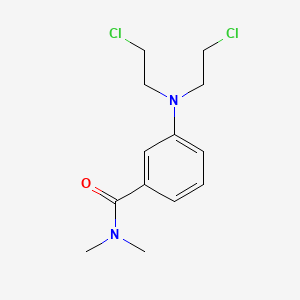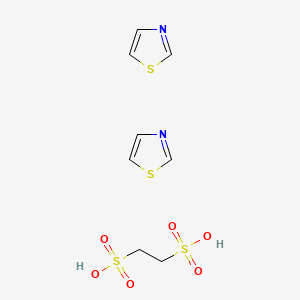
ethane-1,2-disulfonic acid;1,3-thiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethane-1,2-disulfonic acid;1,3-thiazole is a compound that combines the properties of both ethane-1,2-disulfonic acid and 1,3-thiazole. Ethane-1,2-disulfonic acid is a diprotic sulfonic acid with strong acidic properties, while 1,3-thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms. This combination results in a compound with unique chemical and physical properties, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-disulfonic acid typically involves the sulfonation of ethylene. This process can be carried out using fuming sulfuric acid or chlorosulfonic acid under controlled conditions to ensure the formation of the desired disulfonic acid. The reaction is typically conducted at elevated temperatures to facilitate the sulfonation process.
For the synthesis of 1,3-thiazole, a common method involves the cyclization of thioamides with α-haloketones or α-haloesters. This reaction is usually carried out in the presence of a base, such as sodium ethoxide, to promote the cyclization process.
Industrial Production Methods
Industrial production of ethane-1,2-disulfonic acid often involves large-scale sulfonation reactors where ethylene is reacted with sulfur trioxide or oleum. The reaction conditions are carefully controlled to optimize yield and purity. The resulting product is then purified through crystallization or distillation.
1,3-Thiazole is produced industrially through the reaction of thioamides with α-haloketones or α-haloesters in large reactors. The reaction mixture is then subjected to purification processes, such as distillation or recrystallization, to obtain the pure compound.
化学反应分析
Types of Reactions
Ethane-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinic acids.
Substitution: It can undergo substitution reactions with nucleophiles to form sulfonate esters or amides.
1,3-Thiazole also participates in several types of reactions, such as:
Electrophilic substitution: It can undergo electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen atom.
Nucleophilic substitution: It can undergo nucleophilic substitution reactions at the sulfur atom.
Cycloaddition: It can participate in cycloaddition reactions to form various heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include alcohols, amines, and thiols.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinic acids.
Substitution: Sulfonate esters, amides, and other derivatives.
科学研究应用
Ethane-1,2-disulfonic acid;1,3-thiazole has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethane-1,2-disulfonic acid;1,3-thiazole involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, leading to the inhibition or activation of specific biochemical pathways. The sulfur and nitrogen atoms in the thiazole ring can form coordination complexes with metal ions, which can further modulate its biological activity.
相似化合物的比较
Similar Compounds
Methanedisulfonic acid: Similar to ethane-1,2-disulfonic acid but with one less carbon atom.
1,3-Propanedisulfonic acid: Similar to ethane-1,2-disulfonic acid but with one additional carbon atom.
1,2,4-Thiadiazole: Similar to 1,3-thiazole but with an additional nitrogen atom in the ring.
Uniqueness
Ethane-1,2-disulfonic acid;1,3-thiazole is unique due to the combination of strong acidic properties from the disulfonic acid and the heterocyclic nature of the thiazole ring. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound in various scientific and industrial applications.
属性
CAS 编号 |
31805-43-3 |
|---|---|
分子式 |
C8H12N2O6S4 |
分子量 |
360.5 g/mol |
IUPAC 名称 |
ethane-1,2-disulfonic acid;1,3-thiazole |
InChI |
InChI=1S/2C3H3NS.C2H6O6S2/c2*1-2-5-3-4-1;3-9(4,5)1-2-10(6,7)8/h2*1-3H;1-2H2,(H,3,4,5)(H,6,7,8) |
InChI 键 |
LGDQICCSLIWDKA-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC=N1.C1=CSC=N1.C(CS(=O)(=O)O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


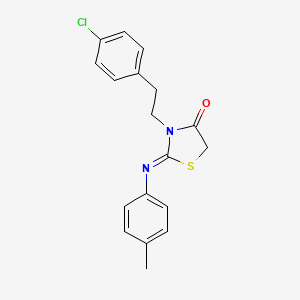
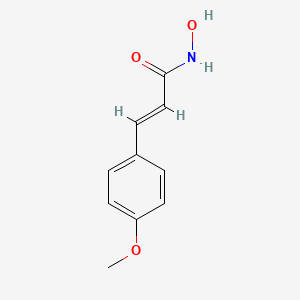
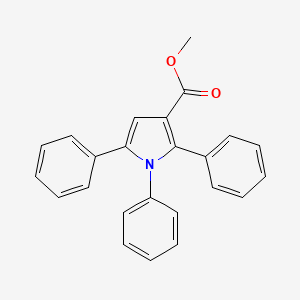
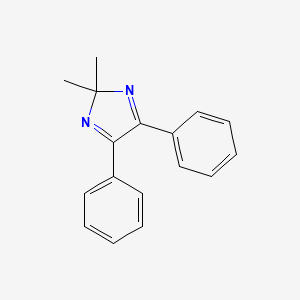

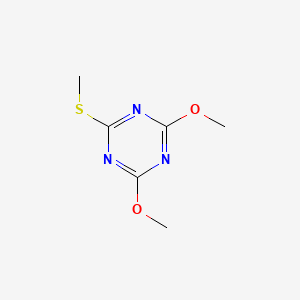

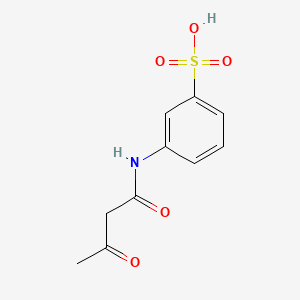
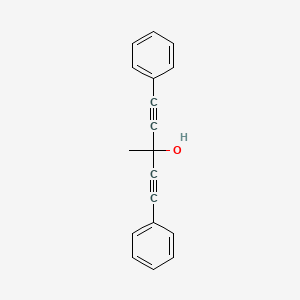

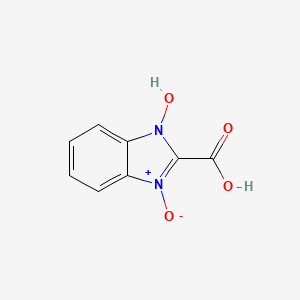
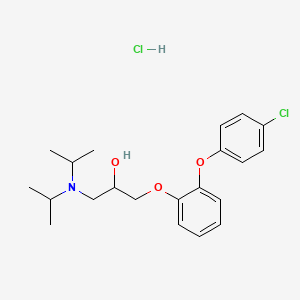
![Ethyl dibenzo[b,d]thiophene-1-carboxylate](/img/structure/B14685188.png)
